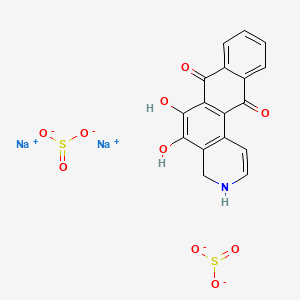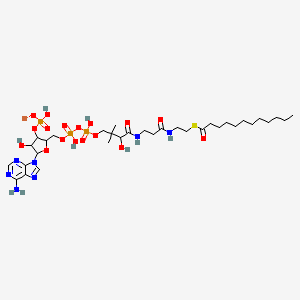
Lauroyl coenzyme A C12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lauroyl coenzyme A can be synthesized through the reaction of lauric acid with coenzyme A in the presence of ATP and magnesium ions. The reaction typically involves the activation of lauric acid to lauroyl-adenylate, followed by the transfer of the lauroyl group to coenzyme A .
Industrial Production Methods
Industrial production of lauroyl coenzyme A often involves enzymatic synthesis using lauric acid and coenzyme A as substrates. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure the stability of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Lauroyl coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce lauroyl-carnitine, which is involved in fatty acid transport.
Reduction: It can be reduced to form lauric acid.
Substitution: It can participate in acyl transfer reactions, where the lauroyl group is transferred to other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, magnesium ions, and specific enzymes such as acyltransferases. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products Formed
The major products formed from these reactions include lauroyl-carnitine, lauric acid, and various acylated molecules, depending on the specific reaction and conditions .
Applications De Recherche Scientifique
Lauroyl coenzyme A has a wide range of scientific research applications, including:
Chemistry: It is used as a standard in analytical chemistry to study lipid metabolism and fatty acid transport.
Biology: It serves as a substrate in enzymatic assays to test the functionality of proteins involved in lipid metabolism.
Medicine: It is studied for its role in metabolic disorders and potential therapeutic applications.
Industry: It is used in the production of bio-based chemicals and materials.
Mécanisme D'action
Lauroyl coenzyme A functions as an acyl group carrier, facilitating the transfer of the lauroyl group to various molecules. This process is essential for lipid biosynthesis and fatty acid transport. The molecular targets involved include enzymes such as acyltransferases and proteins like FAM34A .
Comparaison Avec Des Composés Similaires
Similar Compounds
Myristoyl coenzyme A: A C-14 saturated fatty acyl-coenzyme A.
Palmitoyl coenzyme A: A C-16 saturated fatty acyl-coenzyme A.
Stearoyl coenzyme A: A C-18 saturated fatty acyl-coenzyme A.
Uniqueness
Lauroyl coenzyme A is unique due to its specific chain length (C-12), which influences its role in lipid metabolism and fatty acid transport. Its shorter chain length compared to similar compounds like palmitoyl coenzyme A and stearoyl coenzyme A allows it to participate in different metabolic pathways and reactions .
Propriétés
Formule moléculaire |
C33H57LiN7O17P3S |
|---|---|
Poids moléculaire |
955.8 g/mol |
Nom IUPAC |
lithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1 |
Clé InChI |
FWNUZMNRIPYTPZ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




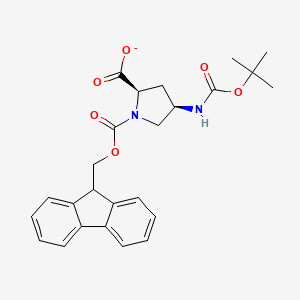
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12324670.png)

![2-[2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12324688.png)
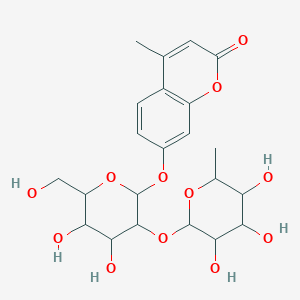
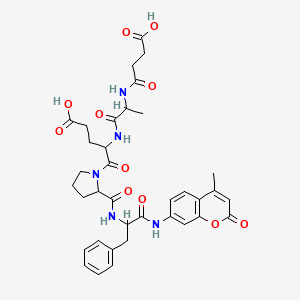

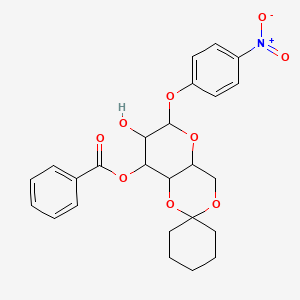
![(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate](/img/structure/B12324707.png)
